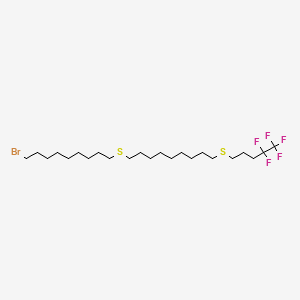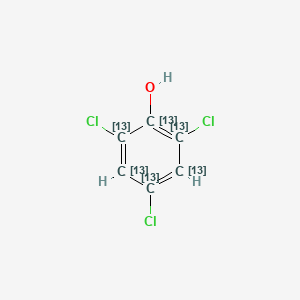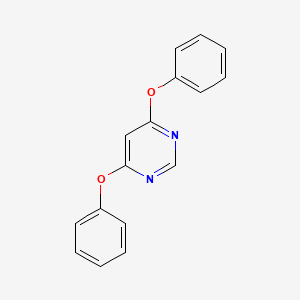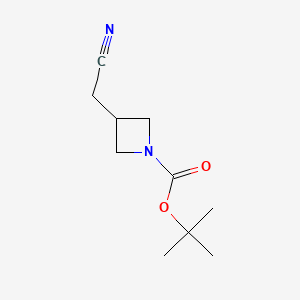
1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane, also known as BPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPN is a long-chain alkane with two sulfanyl groups attached to its carbon backbone.
Mechanism of Action
The mechanism of action of 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane is not fully understood, but it is believed to involve the disruption of membrane structure and function. This compound has been shown to interact with lipid bilayers and disrupt their integrity, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in lipid metabolism, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against a range of bacterial and fungal pathogens. This compound has also been shown to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have anti-inflammatory activity, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane is its potential as a building block for the synthesis of novel materials with unique properties. This compound is also relatively easy to synthesize, making it accessible to researchers. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects. Careful attention must be paid to the concentration and exposure time of this compound to avoid adverse effects on cells and tissues.
Future Directions
There are many potential future directions for research on 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane. One area of interest is the development of new materials with unique properties using this compound as a building block. Another area of interest is the further investigation of this compound's antimicrobial and anticancer properties, including the development of new drugs based on this compound. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on lipid bilayers and enzymes involved in lipid metabolism.
Synthesis Methods
The synthesis of 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of 9-bromononanethiol, which is then reacted with 1,9-dibromononane to form 1-(9-bromononylsulfanyl)nonane. The final step involves the reaction of 1-(9-bromononylsulfanyl)nonane with 1,1,1,3,3-pentafluoropropan-2-ol to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane has potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound can be used as a template for the synthesis of nanowires and nanotubes. In biomedicine, this compound has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(9-bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42BrF5S2/c24-17-11-7-3-1-4-8-12-18-30-19-13-9-5-2-6-10-14-20-31-21-15-16-22(25,26)23(27,28)29/h1-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJVBLRQDLRGLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCSCCCCCCCCCBr)CCCCSCCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrF5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022719 |
Source


|
| Record name | 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391053-14-7 |
Source


|
| Record name | 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)






![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)
